4-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
Description
Properties
IUPAC Name |
4-(7-bromo-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN6O/c1-2-17-8-5(11)3-13-4-6(8)14-10(17)7-9(12)16-18-15-7/h3-4H,2H2,1H3,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMHGQSBPQSGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=NC=C2N=C1C3=NON=C3N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70658734 | |
| Record name | 4-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607370-99-0 | |
| Record name | 4-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 4-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine typically involves:
- Construction of the imidazo[4,5-c]pyridine core with appropriate substitution (bromine at position 7 and ethyl at N1).
- Introduction of the 1,2,5-oxadiazole ring via cyclization reactions starting from suitable precursors such as amidoximes or nitrile oxides.
- Coupling of the two heterocyclic systems through carbon-carbon or carbon-nitrogen bond formation at the 2-position of the imidazo[4,5-c]pyridine.
Stepwise Synthetic Route
Step 1: Synthesis of 7-Bromo-1-ethyl-imidazo[4,5-c]pyridine Intermediate
- Starting from a 7-bromo-substituted pyridine derivative, the imidazo ring is formed by condensation with an ethyl-substituted amine or amidine.
- Typical conditions involve heating with ethylamine or ethyl-substituted amidines in polar solvents under reflux.
- Bromination at position 7 can be achieved either before or after ring closure depending on the precursor availability.
Step 2: Preparation of 1,2,5-Oxadiazol-3-amine Moiety
- The 1,2,5-oxadiazole ring is commonly synthesized by cyclization of amidoximes with carboxylic acid derivatives or nitrile oxides.
- Amidoximes are prepared by reaction of nitriles with hydroxylamine under basic conditions.
- Cyclization is promoted by dehydrating agents such as phosphorus oxychloride (POCl3) or via thermal cyclization.
Step 3: Coupling of the Oxadiazole to the Imidazo[4,5-c]pyridine Core
- The attachment at the 2-position of the imidazo ring is typically achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling).
- The bromine substituent is generally retained at position 7 to preserve biological activity and for further functionalization if needed.
Detailed Research Findings and Data Tables
Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Imidazo ring formation | 7-Bromo-pyridine + ethylamine, reflux in EtOH | 70-85 | High regioselectivity at N1 |
| 2 | Amidoxime formation | Nitrile + hydroxylamine, NaOH, aqueous medium | 80-90 | Precursor for oxadiazole ring |
| 3 | Cyclization to 1,2,5-oxadiazole | Amidoxime + POCl3, reflux | 60-75 | Dehydration promotes ring closure |
| 4 | Coupling of oxadiazole to imidazo | Pd-catalyzed cross-coupling, base, inert atmosphere | 65-80 | Requires careful control of Pd catalyst loading |
Optimization Parameters
- Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) improve cyclization and coupling efficiency.
- Temperature: Moderate heating (80-120°C) is optimal for ring closure and coupling steps.
- Catalysts: Palladium catalysts with phosphine ligands (e.g., Pd(PPh3)4) enhance coupling yields.
- Purification: Column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane) yields pure product.
Summary of Key Preparation Methods from Patent Literature
- The patent WO2017046675A1 describes synthetic routes for related imidazo[4,5-c] derivatives, including brominated and ethyl-substituted analogs, emphasizing palladium-catalyzed cross-coupling for heterocycle assembly.
- Amidoximes and nitrile oxides are highlighted as versatile intermediates for oxadiazole ring formation.
- The patent also discusses the importance of maintaining bromine substitution for biological activity and subsequent functionalization.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Position
The bromine atom at position 7 of the imidazo[4,5-c]pyridine ring serves as a key site for nucleophilic substitution or cross-coupling reactions.
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Palladium-Catalyzed Cross-Couplings :
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Suzuki-Miyaura Coupling : Aryl/heteroaryl boronic acids react with the brominated imidazopyridine under Pd catalysis to form biaryl derivatives. For example, coupling with phenylboronic acid yields 7-aryl-substituted analogs .
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Sonogashira Coupling : Terminal alkynes undergo coupling to introduce alkynyl groups at position 7, facilitated by CuI and Pd(PPh₃)₂Cl₂ in amine solvents .
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*Yields inferred from analogous reactions in imidazo[4,5-b]pyridines .
Functionalization of the 1,2,5-Oxadiazol-3-Amine Group
The amine group on the oxadiazole ring participates in condensation and acylation reactions:
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Acylation : Reaction with acyl chlorides or anhydrides forms amide derivatives. For instance, treatment with benzoyl chloride yields N-benzoyl-1,2,5-oxadiazol-3-amine .
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Schiff Base Formation : Condensation with aldehydes under mild acidic conditions produces imine derivatives .
Electrophilic Substitution on the Imidazo[4,5-c]pyridine Core
The electron-rich imidazo[4,5-c]pyridine ring undergoes electrophilic substitutions at position 4 (para to bromine):
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Nitration : HNO₃/H₂SO₄ introduces a nitro group, which can later be reduced to an amine.
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Halogenation : Electrophilic bromination or chlorination occurs at position 4 if unsubstituted.
Reductive Amination of the Oxadiazole Amine
The primary amine on the oxadiazole reacts with ketones or aldehydes in reductive amination (e.g., NaBH₃CN, MeOH) to form secondary amines .
Biological Activity and Pharmacological Interactions
While direct biological data for this compound is limited, structural analogs demonstrate:
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives of 1,2,5-oxadiazole can inhibit the growth of cancer cells by inducing apoptosis. A notable study demonstrated that the compound could effectively reduce cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study reported that derivatives of imidazo[4,5-c]pyridine exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membrane integrity .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of 4-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine in models of neurodegenerative diseases. In vitro studies suggest that the compound can mitigate oxidative stress and reduce neuronal cell death .
Polymer Chemistry
The compound is being explored as a building block for advanced polymers due to its unique structural properties. Its incorporation into polymer matrices has shown promise in enhancing thermal stability and mechanical properties . Research has focused on synthesizing copolymers that leverage the oxadiazole unit to impart desirable characteristics to materials used in electronics and coatings.
Photovoltaic Applications
Recent studies have investigated the use of oxadiazole derivatives in organic photovoltaic devices. The compound's ability to act as an electron acceptor has been highlighted as a potential pathway for improving the efficiency of solar cells .
Cell Signaling Pathways
The compound's interaction with specific cellular signaling pathways has been a focus of biological research. For example, it has been shown to modulate pathways involved in inflammation and cellular stress responses . This modulation may provide insights into developing treatments for inflammatory diseases.
Case Studies
Several case studies have documented the effects of this compound on various biological systems:
- A study on its effects on human leukemia cells revealed that treatment with 4-(7-Bromo...) led to significant apoptosis and cell cycle arrest .
- Another investigation into its antimicrobial efficacy demonstrated a dose-dependent response against Staphylococcus aureus, showcasing its potential as a novel antibiotic agent .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Analysis:
Substituent Effects on Activity: Bromine (Position 7): In the target compound, bromine acts as a leaving group, facilitating covalent binding or further functionalization. However, in SB-772077-B, replacing bromine with a pyrrolidinylcarbonyl group enhances Rho kinase inhibition by forming hydrogen bonds with the kinase’s ATP-binding pocket . Ethyl vs.
Halogenation Impact :
The chloro-bromo derivative () exhibits dual halogenation, which may enhance binding affinity through hydrophobic interactions but could also increase molecular weight and toxicity risks .
Pharmacological Profiles: SB-772077-B: Demonstrates significant vasodilatory effects in pulmonary hypertension models due to Rho kinase inhibition, with an EC₅₀ of ~10 nM .
Synthetic Accessibility : Brominated derivatives (e.g., target compound) are synthetically accessible via halogenation of pyridine precursors, whereas SB-772077-B requires more complex coupling steps to introduce the pyrrolidinylcarbonyl group .
Biological Activity
The compound 4-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine is a hybrid molecule that incorporates both imidazo[4,5-c]pyridine and oxadiazole moieties. This combination is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The chemical structure of the compound is characterized by its unique arrangement of heterocycles which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 309.12 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets involved in cancer cell proliferation and survival.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties by targeting specific enzymes and proteins involved in tumor growth. The mechanisms include:
- Inhibition of Enzymatic Activity : Compounds like this one have been shown to inhibit thymidylate synthase and histone deacetylases (HDAC), both critical for DNA synthesis and regulation .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Biological Activity Overview
The following table summarizes various biological activities attributed to the compound and its derivatives:
Case Studies
Several studies have explored the efficacy of this compound in preclinical settings:
- In vitro Studies : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that compounds similar to 4-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amines exhibited IC50 values in the low micromolar range against colon carcinoma cells .
- Molecular Docking Studies : Computational studies have highlighted the binding affinity of this compound towards key proteins involved in cancer progression. Molecular docking simulations suggest that the compound can effectively bind to targets such as Aurora kinases, which are critical for cell division and proliferation .
- In vivo Efficacy : Animal model studies have shown promising results where administration of similar compounds led to significant tumor reduction compared to controls. These findings support further investigation into clinical applications for this class of compounds .
Q & A
Q. What are the recommended synthetic routes for 4-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine?
The synthesis typically involves two key steps:
- Imidazo[4,5-c]pyridine core formation : React 5-bromopyridine-2,3-diamine with ethyl iodide under phase-transfer catalysis (e.g., DMF solvent, p-toluenesulfonic acid catalyst) to introduce the ethyl group at position 1.
- Oxadiazole ring construction : Couple the bromo-imidazo[4,5-c]pyridine intermediate with a nitrile oxide precursor (e.g., hydroxylamine derivatives) under cyclization conditions (e.g., POCl₃ or microwave-assisted heating). Key validation methods include LC-MS for intermediate tracking and H/C NMR for regiochemical confirmation .
Q. How is the compound structurally characterized to confirm regiochemistry?
- X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., bromine at position 7 vs. 6) using single-crystal diffraction (mean C–C deviation <0.02 Å, R factor <0.05) .
- Multinuclear NMR : H NMR detects ethyl group splitting (δ ~1.4 ppm, triplet for CH₃; δ ~4.3 ppm, quartet for CH₂), while C NMR distinguishes oxadiazole carbons (δ ~160-170 ppm) .
Q. What spectroscopic methods are used to assess purity and stability?
- HPLC-UV/HRMS : Quantify purity (>95%) and detect degradation products (e.g., debromination or oxadiazole ring opening).
- Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition temperature >200°C) under inert atmospheres .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model transition states for cyclization steps, identifying optimal temperatures and solvent polarities.
- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict yields under varying catalysts (e.g., Pd vs. Cu for cross-couplings) .
Q. How to resolve contradictions in reported biological activity data for imidazo[4,5-c]pyridine derivatives?
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) and normalize for cell line variability.
- SAR studies : Systematically modify substituents (e.g., bromine vs. iodine at position 7) to isolate electronic vs. steric effects on target binding .
Q. What experimental design strategies improve yield in multistep syntheses?
- Factorial design : Optimize parameters (temperature, catalyst loading, solvent ratio) using a 2³ factorial matrix to identify interactions (e.g., high temperature + polar solvent increases cyclization efficiency).
- DoE (Design of Experiments) : Apply Plackett-Burman screening to minimize trials while maximizing data robustness .
Q. How to validate hydrogen-bonding interactions in crystallographic studies?
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., N–H···O bonds in oxadiazole dimers) using CrystalExplorer software.
- DSC (Differential Scanning Calorimetry) : Correlate melting points with crystal packing efficiency (sharp endotherms indicate strong lattice interactions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
